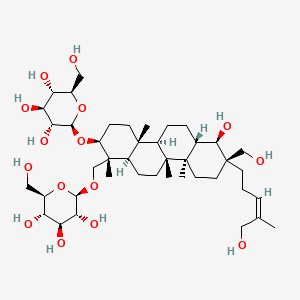

Hosenkoside N

Description

Properties

Molecular Formula |

C42H72O15 |

|---|---|

Molecular Weight |

817.0 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O15/c1-22(17-43)7-6-12-42(20-46)16-15-40(4)23(35(42)53)8-9-27-38(2)13-11-28(57-37-34(52)32(50)30(48)25(19-45)56-37)39(3,26(38)10-14-41(27,40)5)21-54-36-33(51)31(49)29(47)24(18-44)55-36/h7,23-37,43-53H,6,8-21H2,1-5H3/b22-7-/t23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41-,42-/m1/s1 |

InChI Key |

BHXUCTIENIBOPM-DWAMTBHSSA-N |

Isomeric SMILES |

C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)CO)/CO |

Canonical SMILES |

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Hosenkoside N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hosenkoside N is a rare baccharane glycoside discovered in the seeds of the plant Impatiens balsamina. Its structure has been elucidated as hosenkol C 3-O-glucosyl-28-O-glucoside. While specific biological activity and mechanistic data for this compound are currently limited in publicly available literature, this guide provides a comprehensive overview of its discovery, origin, and the broader context of the hosenkoside family of compounds. This document details the general experimental protocols for the isolation and characterization of baccharane glycosides from Impatiens balsamina and explores potential signaling pathways that may be modulated by this class of compounds, based on the activities of related hosenkosides and extracts from their source plant.

Discovery and Origin of this compound

This compound was first isolated from the seeds of Impatiens balsamina, a plant commonly known as balsam or touch-me-not, which has a history of use in traditional medicine.[1] The discovery was part of a broader investigation into the chemical constituents of Impatiens balsamina seeds, which led to the identification of several novel baccharane glycosides, including this compound.[1]

The structure of this compound was determined to be hosenkol C 3-O-glucosyl-28-O-glucoside through the use of advanced spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance (2D NMR) and chemical derivatization.[1]

Table 1: this compound Identification

| Property | Description |

| Compound Name | This compound |

| Chemical Class | Baccharane Glycoside |

| Aglycone | Hosenkol C |

| Glycosylation | 3-O-glucosyl-28-O-glucoside |

| Natural Source | Seeds of Impatiens balsamina L. |

The Hosenkoside Family from Impatiens balsamina

This compound belongs to a larger family of baccharane glycosides isolated from Impatiens balsamina. These compounds share a common triterpenoid aglycone core, with variations in the attached sugar moieties. Other members of this family include Hosenkosides A, C, F, G, K, L, M, and O. While data on this compound is scarce, studies on other hosenkosides and extracts of Impatiens balsamina have revealed a range of biological activities, suggesting potential therapeutic applications.

Table 2: Reported Biological Activities of Impatiens balsamina and its Constituents

| Activity | Compound/Extract | Reference |

| Antitumor | Hosenkoside A | [2] |

| Anti-inflammatory | Impatiens balsamina extracts | [3] |

| Antimicrobial | Impatiens balsamina seed extract | [4] |

| Antioxidant | Impatiens balsamina extracts | [3] |

| Antipruritic | Impatiens balsamina extracts | [3] |

| Antidermatitic | Impatiens balsamina extracts | [3] |

Experimental Protocols

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of baccharane glycosides from Impatiens balsamina seeds can be outlined based on established phytochemical techniques.

General Isolation and Purification Workflow

Structural Elucidation

The structure of this compound and other baccharane glycosides is typically determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, ROESY) NMR experiments are crucial for establishing the connectivity of atoms within the molecule and the stereochemistry.[1]

-

Chemical Derivatization and Hydrolysis: To identify the sugar components and their linkage to the aglycone.

Potential Signaling Pathways

There is no direct evidence on the signaling pathways modulated by this compound. However, based on the known anti-inflammatory and antitumor activities of other hosenkosides and Impatiens balsamina extracts, it is plausible that this compound could interact with key cellular signaling cascades.

Hypothetical Anti-inflammatory Signaling Pathway

Many natural glycosides exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound might act at various points in this cascade to reduce the production of pro-inflammatory mediators.

Potential Antitumor Signaling Pathway

The antitumor activity of related compounds like Hosenkoside A suggests that this compound could potentially modulate pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt pathway.

Future Directions

The discovery of this compound opens up new avenues for research into the therapeutic potential of baccharane glycosides. Future studies should focus on:

-

Total Synthesis: Developing a synthetic route for this compound to enable further biological evaluation.

-

Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the pharmacological profile of this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the glycosylation pattern of hosenkosides influences their biological activity.

Conclusion

This compound is a structurally defined natural product with a clear origin from the seeds of Impatiens balsamina. While specific biological data for this compound is not yet available, its chemical classification as a baccharane glycoside and the known activities of its congeners suggest that it may possess interesting pharmacological properties. This guide provides a foundational understanding of this compound and a framework for future research into this promising natural compound. The detailed methodologies and hypothesized signaling pathways presented herein are intended to facilitate further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Hosenkoside N CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hosenkoside N, a baccharane glycoside isolated from the plant Impatiens balsamina. Due to the limited availability of data specific to this compound, this guide also incorporates information on related compounds and general experimental methodologies relevant to the study of natural products of this class.

Chemical and Physical Properties

This compound is a naturally occurring saponin. Saponins are a class of chemical compounds found in particular abundance in various plant species.

| Property | Value | Source |

| CAS Number | 156765-13-8 | [1] |

| Molecular Formula | C42H72O15 | [1] |

| Calculated Molecular Weight | 817.0 g/mol | |

| Source Organism | Impatiens balsamina | [1] |

Biological Context and Potential Activities

While specific biological activities of this compound are not extensively documented, the source plant, Impatiens balsamina, has a history of use in traditional medicine for various ailments, including antimicrobial, anti-inflammatory, and anti-allergic conditions.[2] Phytochemical screening of Impatiens balsamina has confirmed the presence of bioactive compounds such as flavonoids, alkaloids, terpenoids, phenols, and saponins.[3]

Other hosenkosides from the same plant have shown biological activity. For instance, Hosenkoside C has demonstrated antioxidant and potential cardioprotective properties.[] Hosenkoside K, another related compound, has been studied in vivo for its pharmacokinetic profile in rats.[5] These findings suggest that this compound may also possess therapeutic potential worthy of investigation.

Experimental Protocols

3.1. Isolation and Purification of this compound

A general workflow for the isolation of this compound from Impatiens balsamina seeds would typically involve the following steps:

3.2. Structural Elucidation

The chemical structure of the isolated compound would be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

3.3. In Vitro Biological Assays

To investigate the potential biological activities of this compound, a variety of in vitro assays could be employed. For example, to assess its anti-inflammatory potential, the following experimental workflow could be used:

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, many saponins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. A hypothetical representation of this pathway is shown below.

Summary and Future Directions

This compound is a baccharane glycoside with a defined chemical structure. While research specific to this compound is limited, its origin from the medicinally recognized plant Impatiens balsamina and the known biological activities of related hosenkosides suggest that it is a promising candidate for further pharmacological investigation. Future research should focus on the isolation of larger quantities of this compound to enable comprehensive studies of its biological activities and mechanism of action, particularly in the areas of inflammation, microbial infections, and oncology.

References

A Technical Guide to the Putative Biosynthetic Pathway of Hosenkoside N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside N, a baccharane glycoside isolated from Impatiens balsamina, belongs to the diverse family of triterpenoid saponins, a class of natural products with significant interest in drug development due to their wide range of biological activities.[1] While the specific biosynthetic pathway of this compound has not been experimentally elucidated, this technical guide outlines a putative pathway based on the well-characterized biosynthesis of structurally related ginsenosides from Panax species. This document provides a comprehensive overview of the proposed enzymatic steps, from the initial cyclization of 2,3-oxidosqualene to the subsequent modifications by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) that likely lead to the final structure of this compound. To facilitate further research, this guide includes representative quantitative data from analogous pathways, detailed experimental protocols for key biochemical analyses, and visualizations of the proposed metabolic route and experimental workflows.

Introduction: The Baccharane Glycosides of Impatiens balsamina

Impatiens balsamina, commonly known as garden balsam, is a rich source of various phytochemicals, including flavonoids, naphthoquinones, and a variety of triterpenoid saponins.[2][3][4] Among these are the baccharane-type glycosides, including this compound.[1] Triterpenoid saponins are synthesized via the isoprenoid pathway, and their structural diversity is generated by a series of specific enzymatic modifications to a common backbone. Understanding the biosynthetic pathways of these compounds is crucial for their sustainable production through metabolic engineering and for the potential discovery of novel derivatives with enhanced therapeutic properties.

Due to the limited research focused specifically on this compound, this guide constructs a putative biosynthetic pathway by drawing parallels with the extensively studied ginsenoside biosynthesis. This approach provides a robust framework for initiating research into the biosynthesis of this compound and other baccharane glycosides.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Formation of the Triterpene Backbone: Synthesis of the baccharane aglycone from 2,3-oxidosqualene.

-

Hydroxylation of the Aglycone: A series of oxidation reactions catalyzed by CYP450 enzymes.

-

Glycosylation: Attachment of sugar moieties by UGTs to form the final glycoside.

Stage 1: Formation of the Baccharane Aglycone

The biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene. In the case of ginsenosides, this is catalyzed by dammarenediol-II synthase to form the dammarane skeleton. For baccharane glycosides, a similar oxidosqualene cyclase (OSC) is proposed to catalyze the formation of the baccharane backbone.

Caption: Proposed cyclization of 2,3-oxidosqualene to the baccharane aglycone.

Stage 2 & 3: Hydroxylation and Glycosylation

Following the formation of the baccharane aglycone, a series of post-cyclization modifications occur. Based on the structure of this compound (C42H72O15), these modifications involve multiple hydroxylation and glycosylation steps. The hydroxylation reactions are likely catalyzed by various CYP450 enzymes, which introduce hydroxyl groups at specific positions on the triterpene skeleton. Subsequently, UGTs transfer sugar moieties, typically from UDP-sugars, to these hydroxyl groups.

The chemical structure of this compound, with its two glycosidically linked hexose units, suggests at least two distinct glycosylation events. The exact sequence of these hydroxylation and glycosylation steps is yet to be determined.

Caption: A simplified overview of the putative biosynthetic pathway of this compound.

Quantitative Data from Analogous Pathways

Direct quantitative data for the enzymes involved in this compound biosynthesis is not available. However, data from the well-researched ginsenoside pathway can provide valuable insights into the potential kinetics and efficiency of the enzymes in the proposed this compound pathway.

Table 1: Kinetic Parameters of Key Enzymes in Triterpenoid Saponin Biosynthesis (Ginsenoside Pathway)

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| HMGR | Panax ginseng | HMG-CoA | 4.5 | 0.03 | [5] |

| FPS | Panax ginseng | Geranyl diphosphate | 1.2 | 0.25 | [5] |

| SS | Panax ginseng | Farnesyl diphosphate | 15.6 | 0.08 | [5] |

| DS | Panax ginseng | 2,3-Oxidosqualene | 10.2 | 0.12 | [4] |

| CYP716A47 | Panax ginseng | Dammarenediol-II | 7.8 | 0.05 |[6] |

This data is illustrative and derived from studies on ginsenoside biosynthesis. Actual values for enzymes in the this compound pathway may vary.

Experimental Protocols for Pathway Elucidation

The following protocols are standard methods used in the study of triterpenoid saponin biosynthesis and can be adapted for the investigation of the this compound pathway.

Protocol 1: Cloning and Heterologous Expression of a Putative Oxidosqualene Cyclase

This protocol describes the identification and functional characterization of a candidate OSC gene from Impatiens balsamina.

Workflow:

Caption: Workflow for cloning and functional characterization of a candidate OSC gene.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of Impatiens balsamina using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification: Degenerate primers are designed based on conserved regions of known triterpenoid OSCs. The full-length gene is then obtained using RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The full-length cDNA is cloned into a yeast expression vector (e.g., pYES2). The recombinant plasmid is transformed into a lanosterol synthase-deficient yeast strain.

-

Functional Analysis: The transformed yeast is cultured, and protein expression is induced. Microsomes are prepared and incubated with 2,3-oxidosqualene. The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized triterpene product.

Protocol 2: In Vitro Assay for a Putative Cytochrome P450 Enzyme

This protocol outlines the characterization of a candidate CYP450 involved in the hydroxylation of the baccharane aglycone.

Methodology:

-

Heterologous Expression: The candidate CYP450 gene is co-expressed with a cytochrome P450 reductase (CPR) in yeast or insect cells.

-

Microsome Preparation: Microsomes containing the recombinant CYP450 and CPR are isolated from the expression host.

-

Enzyme Assay: The microsomal fraction is incubated with the baccharane aglycone substrate in the presence of NADPH.

-

Product Analysis: The reaction mixture is extracted, and the products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.

Conclusion and Future Directions

This technical guide provides a foundational hypothesis for the biosynthetic pathway of this compound, leveraging the extensive knowledge of ginsenoside biosynthesis. The proposed pathway, along with the provided illustrative data and experimental protocols, serves as a valuable resource for researchers aiming to elucidate the precise enzymatic steps involved in the formation of this and other baccharane glycosides.

Future research should focus on:

-

Transcriptome and Genome Sequencing of Impatiens balsamina : To identify candidate genes for the OSC, CYP450s, and UGTs involved in the pathway.

-

Functional Characterization of Candidate Enzymes: To experimentally validate the proposed biosynthetic steps.

-

Metabolic Engineering: To produce this compound and novel derivatives in heterologous hosts for pharmacological screening and development.

By systematically applying these approaches, the scientific community can unravel the complete biosynthetic pathway of this compound, paving the way for its sustainable production and the exploration of its full therapeutic potential.

References

Hosenkoside N: A Technical Overview of a Baccharane Glycoside with Unexplored Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Hosenkoside N, a rare baccharane glycoside isolated from the seeds of Impatiens balsamina, represents a frontier in natural product research. While direct studies on its biological activity are not yet available in public literature, its origin from a plant with extensive use in traditional medicine suggests significant therapeutic potential. This document provides a comprehensive overview of the known information surrounding this compound, including its chemical identity and the broader pharmacological context of its source, Impatiens balsamina, and related compounds. Furthermore, it outlines potential avenues for future research by proposing experimental protocols and hypothetical signaling pathways that may be relevant to its activity.

Introduction

This compound is structurally identified as hosenkol C 3-O-glucosyl-28-O-glucoside, a member of the baccharane glycoside family.[1] It is extracted from the seeds of Impatiens balsamina, a plant with a rich history in traditional Asian medicine for treating a variety of ailments, including inflammation, rheumatism, and skin conditions.[2][3][4][5][6] The established medicinal properties of Impatiens balsamina and the documented biological activities of other compounds isolated from it, such as other hosenkosides, flavonoids, and naphthoquinones, provide a strong rationale for investigating the pharmacological profile of this compound.[7][8] These related compounds have demonstrated a range of effects, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[2][3][4][5][6][9][10]

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | Hosenkol C 3-O-glucosyl-28-O-glucoside | [1] |

| Molecular Formula | C42H72O15 | |

| Compound Type | Baccharane Glycoside | [1] |

| Natural Source | Seeds of Impatiens balsamina | [1] |

Biological Context and Potential Activities

While specific quantitative data on the biological activity of this compound is not currently available, the pharmacological profile of its source plant and related molecules suggests several promising areas for investigation.

Potential Biological Activities (Hypothesized):

-

Anti-inflammatory Activity: Extracts of Impatiens balsamina and other isolated compounds have shown significant anti-inflammatory effects.[6][9] It is plausible that this compound contributes to this activity, potentially through the modulation of inflammatory pathways.

-

Cytotoxic/Antitumor Activity: Other baccharane glycosides and compounds from Impatiens balsamina have been investigated for their effects on cancer cell lines.[7] A new baccharane glycoside from this plant was found to have activity against A375 human melanoma cells.[7]

-

Antimicrobial Activity: The traditional use of Impatiens balsamina for skin afflictions may be linked to antimicrobial properties.[2][3]

Proposed Experimental Protocols for Future Research

To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo studies are necessary. The following are detailed methodologies for key experiments based on standard practices in natural product research.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology: Sulforhodamine B (SRB) Assay

-

Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Staining: The plates are washed with distilled water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.

-

Destaining and Absorbance Measurement: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Griess Assay for Nitrite Determination

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound and LPS Treatment: The cells are pre-treated with various non-toxic concentrations of this compound (determined by a preliminary cytotoxicity assay on RAW 264.7 cells) for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of LPS for 24 hours. A negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, an NOS inhibitor) are included.

-

Nitrite Measurement: After 24 hours, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Reading: The absorbance is measured at 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve. The percentage of NO inhibition by this compound is determined by comparing the nitrite concentration in the treated wells to the LPS-stimulated vehicle control wells.

Potential Signaling Pathways

Based on the activities of other natural products with anti-inflammatory and cytotoxic properties, this compound may modulate key cellular signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated.

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Conclusion and Future Directions

This compound is a novel natural product with a promising, yet uncharacterized, pharmacological profile. Its origin from the medicinally significant plant Impatiens balsamina strongly suggests that it may possess valuable biological activities. The immediate priorities for research should be to isolate or synthesize sufficient quantities of this compound to perform comprehensive in vitro screening for anti-inflammatory and cytotoxic effects. Positive findings would then warrant further investigation into its mechanisms of action, including the elucidation of modulated signaling pathways and target identification. Ultimately, in vivo studies in relevant animal models will be crucial to determine its therapeutic potential. The research outlined in this guide provides a foundational roadmap for unlocking the potential of this compound as a novel therapeutic agent.

References

- 1. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. wjbphs.com [wjbphs.com]

- 4. rroij.com [rroij.com]

- 5. Phytochemical and pharmacological potential of Impatiens balsamina | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hosenkosides F, G, H, I, J, and K, novel baccharane glycosides from the seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synapse.koreamed.org [synapse.koreamed.org]

- 10. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Pharmacological Properties of Hosenkosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkosides are a class of baccharane glycosides, natural compounds isolated from the seeds of Impatiens balsamina. While specific research on "Hosenkoside N" is not available in the current scientific literature, extensive studies have been conducted on other members of the hosenkoside family, such as Hosenkoside A, C, and K. These compounds have demonstrated a range of pharmacological activities, indicating their potential for therapeutic applications. This guide synthesizes the available information on these related hosenkosides to provide insights into their pharmacological properties, mechanisms of action, and experimental methodologies.

Pharmacological Activities of Hosenkosides

Based on available research, various hosenkosides exhibit promising pharmacological effects, including anti-inflammatory and cardioprotective properties.

Table 1: Summary of Pharmacological Properties of Hosenkosides

| Hosenkoside | Pharmacological Property | Key Findings |

| Hosenkoside C | Anti-inflammatory | Significantly suppressed the production of pro-inflammatory cytokines (IL-6, IL-1β) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells.[] |

| Cardioprotective | Regulates blood pressure by relaxing blood vessels and improving endothelial function. May help reduce the formation of arterial plaque.[] | |

| Antioxidant | Displays potent antioxidant properties by scavenging free radicals and reducing oxidative stress.[] | |

| Hosenkoside A | Pharmacokinetics | After oral administration of total saponins from Semen Impatientis to rats, the mean peak plasma concentration of hosenkoside A was 162.08 ± 139.87 ng/mL, with a time to peak of 0.67 hours and a terminal half-life of 5.39 ± 2.06 hours.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments used to evaluate the pharmacological properties of hosenkosides.

1. In Vitro Anti-inflammatory Activity of Hosenkoside C

-

Objective: To determine the anti-inflammatory potential of Hosenkoside C by measuring its effect on the production of inflammatory mediators in cell culture.

-

Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages.

-

Methodology:

-

Pre-treat the cells with varying concentrations of Hosenkoside C for a specified duration.

-

Induce an inflammatory response by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and prostaglandin E2 (PGE2) using Enzyme-Linked Immunosorbent Assays (ELISA).

-

Measure nitric oxide (NO) production using the Griess reaction.

-

Compare the levels of inflammatory mediators in Hosenkoside C-treated cells to untreated control cells to assess the compound's anti-inflammatory efficacy.[]

-

2. Pharmacokinetic Study of Hosenkoside A in Rats

-

Objective: To determine the pharmacokinetic profile of Hosenkoside A after oral administration.

-

Animal Model: Male Wistar rats (7 weeks old, 220±20 g).[2]

-

Methodology:

-

Fast the rats for 12 hours prior to administration.

-

Orally administer a 300 mg/kg dose of total saponins from Semen Impatientis (containing 12.4 mg/kg of Hosenkoside A) using a gastric gavage tube.[2]

-

Collect blood samples (0.20 mL) from the suborbital vein into heparinized tubes at multiple time points: 0 (pre-dose), 0.08, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.[2]

-

Process the blood samples to separate plasma.

-

Analyze the plasma concentrations of Hosenkoside A using a validated analytical method, such as LC-MS/MS.

-

Calculate pharmacokinetic parameters including Cmax, Tmax, and t1/2.

-

Signaling Pathways

The pharmacological effects of many natural compounds are mediated through the modulation of specific signaling pathways. While the precise pathways for all hosenkosides are not fully elucidated, related compounds often involve pathways like the MAPK signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including inflammation, proliferation, and apoptosis. The pathway typically involves a series of protein kinases that phosphorylate and activate one another.

Caption: A simplified diagram of the MAPK signaling pathway.

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram illustrates a typical workflow for screening and confirming the anti-inflammatory properties of a compound like a hosenkoside.

References

An In-depth Technical Guide on Hosenkoside N: A Literature Review

A Note to the Reader: Extensive literature searches for "Hosenkoside N" have revealed a significant scarcity of available scientific data. While its chemical structure and origin have been documented, there is a notable absence of published research on its specific biological activities, associated experimental protocols, and signaling pathways. This compound, a baccharane glycoside, has been isolated from the seeds of Impatiens balsamina and identified as hosenkol C 3-O-glucosyl-28-O-glucoside[1][2][3][4][5][6]. However, beyond this structural characterization, further pharmacological and mechanistic studies appear to be unpublished or unavailable in the public domain.

This document aims to provide a comprehensive overview of the existing, albeit limited, information on this compound. Given the lack of specific data, this guide will also contextualize this compound within the broader family of hosenkosides and the chemical constituents of Impatiens balsamina to offer potential avenues for future research.

Chemical Structure and Isolation

This compound is a triterpenoid saponin belonging to the baccharane glycoside family. Its structure has been elucidated as hosenkol C 3-O-glucosyl-28-O-glucoside[1][2][3][4][5][6].

Isolation Protocol:

While a specific, detailed protocol solely for this compound is not available, the general methodology for isolating baccharane glycosides from the seeds of Impatiens balsamina can be summarized as follows. It is important to note that this is a generalized procedure, and specific parameters would need to be optimized for the targeted isolation of this compound.

Experimental Workflow for Isolation of Baccharane Glycosides:

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Pharmacological Potential

There is currently no specific quantitative data available in the scientific literature regarding the biological activity of this compound. However, other related hosenkosides and extracts from Impatiens balsamina have demonstrated various pharmacological effects, suggesting potential areas of investigation for this compound.

Table 1: Reported Biological Activities of Related Compounds and Extracts from Impatiens balsamina

| Compound/Extract | Biological Activity | Reference |

| Impatiens balsamina flower extract | Antinociceptive (analgesic) effects | [7] |

| Impatiens balsamina seed extract | Potential anti-tumor activity (general) | [8] |

| Hosenkoside G | Anti-tumor activity | [8] |

Signaling Pathways and Mechanism of Action

Due to the absence of experimental studies on this compound, there is no information regarding the signaling pathways it may modulate or its mechanism of action. Future research could explore its effects on pathways commonly associated with the known activities of other triterpenoid saponins, such as inflammation and cell proliferation.

Hypothetical Signaling Pathway for Investigation:

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known anti-inflammatory effects of other saponins.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Future Research Directions

The current body of literature highlights a significant gap in our understanding of this compound. To unlock its potential therapeutic value, future research should focus on:

-

Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities of purified this compound.

-

In Vitro and In Vivo Studies: Conducting cell-based assays and animal model studies to determine its efficacy and safety profile.

-

Mechanistic Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound remains a largely unexplored natural product. While its chemical identity has been established, a comprehensive evaluation of its pharmacological properties is necessary to determine its potential as a therapeutic agent. The information on related compounds from Impatiens balsamina provides a foundation for hypothesizing potential biological activities and guiding future research endeavors. Further investigation is crucial to bridge the existing knowledge gap and fully characterize the scientific profile of this compound.

References

- 1. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hosenkoside M | CAS:161016-51-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. scribd.com [scribd.com]

- 6. Hosenkoside M | CAS:161016-51-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside N, a member of the baccharane class of triterpenoid glycosides, is a natural product isolated from the seeds of Impatiens balsamina. This technical guide provides a comprehensive overview of this compound and related baccharane glycosides, focusing on their chemical properties, biological activities, and potential mechanisms of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to facilitate further research and drug development efforts in oncology and inflammatory diseases. While specific quantitative biological data for this compound is limited in the current literature, this guide synthesizes information from studies on closely related baccharane glycosides and extracts of Impatiens balsamina to provide a foundational understanding.

Introduction to this compound and Baccharane Glycosides

This compound is a baccharane-type triterpenoid glycoside that has been isolated from the seeds of the plant Impatiens balsamina[1]. Baccharane glycosides are a class of saponins characterized by a specific tetracyclic triterpene aglycone skeleton. The structural diversity within this class, arising from variations in glycosylation patterns and substitutions on the aglycone, contributes to a wide range of reported biological activities, including antitumor and anti-inflammatory effects[2][3].

Chemical Structure of this compound:

While a 2D structure image is not available, this compound is structurally defined as hosenkol C 3-O-glucosyl-28-O-glucoside[1].

Quantitative Biological Activity

Direct quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, studies on other baccharane glycosides isolated from Impatiens balsamina and crude extracts of the plant provide insights into the potential bioactivities of this class of compounds.

Anticancer Activity

Ethanol extracts of Impatiens balsamina have demonstrated significant in vitro cytotoxicity against HeLa (human cervical cancer) and in vivo antitumor activity against Dalton's ascites lymphoma (DLA) in mice[3][4]. Furthermore, two new baccharane-type glycosides isolated from the seeds of Impatientis balsamina exhibited in vitro growth inhibitory activity against human malignant melanoma A375 cells[2]. Another study on the leaves of Impatiens balsamina identified 2-methoxy-1,4-naphthoquinone as a compound with intensive inhibitory activity against HepG2 (human hepatocellular carcinoma) cells, with an IC50 of 6.08 ± 0.08 mg/L[5]. While these data are not specific to this compound, they suggest that baccharane glycosides from this plant are a promising source of anticancer compounds.

Table 1: Cytotoxic Activity of Compounds and Extracts from Impatiens balsamina

| Compound/Extract | Cell Line | Activity | IC50/Effective Dose | Reference |

| Ethanol Extract | HeLa | Cytotoxic | Not specified | [3][4] |

| Ethanol Extract | DLA (in vivo) | Antitumor | 200 and 400 mg/kg | [3] |

| Two new baccharane glycosides | A375 | Growth Inhibition | Not specified | [2] |

| 2-methoxy-1,4-naphthoquinone | HepG2 | Cytotoxic | 6.08 ± 0.08 mg/L | [5] |

Anti-inflammatory Activity

Extracts from the roots and stems of Impatiens balsamina have shown significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats[6]. The presence of various phytochemicals, including glycosides, is believed to be responsible for this activity[6]. The mechanism may involve the inhibition of inflammatory pathways such as the NF-κB pathway, a common target for anti-inflammatory compounds[7][8][9].

Experimental Protocols

Isolation and Purification of Baccharane Glycosides from Impatiens balsamina Seeds

The following is a generalized protocol based on methods described in the literature for the isolation of hosenkosides[1][10].

Objective: To isolate and purify this compound and related baccharane glycosides.

Materials:

-

Dried seeds of Impatiens balsamina

-

Methanol (MeOH)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile gradients)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing reagents for TLC (e.g., 10% H₂SO₄ in ethanol, followed by heating)

Methodology:

-

Extraction:

-

Grind the dried seeds of Impatiens balsamina to a fine powder.

-

Extract the powdered seeds exhaustively with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

-

The baccharane glycosides are typically enriched in the n-butanol fraction.

-

-

Column Chromatography (Silica Gel):

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute with a gradient of chloroform-methanol or a similar solvent system.

-

Collect fractions and monitor by TLC to group similar fractions.

-

-

Column Chromatography (Reversed-Phase C18):

-

Further purify the fractions containing the compounds of interest using reversed-phase C18 column chromatography.

-

Elute with a gradient of methanol-water or acetonitrile-water.

-

-

Preparative HPLC:

-

Perform final purification of the isolated compounds by preparative HPLC on a C18 column to obtain pure this compound and other baccharane glycosides.

-

-

Structure Elucidation:

-

Elucidate the structures of the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments[1].

-

Caption: Workflow for the isolation and identification of baccharane glycosides.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A375, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of other glycosides and extracts from Impatiens balsamina, several pathways are likely to be involved in its potential anticancer and anti-inflammatory effects.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of Impatiens balsamina extracts suggest a potential role in modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Baccharane glycosides may inhibit this pathway at various points, such as by preventing IκBα degradation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathways in Cancer

Many natural glycosides exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway, both of which converge on the activation of caspases. Baccharane glycosides could potentially trigger apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Future Directions

The preliminary evidence surrounding baccharane glycosides from Impatiens balsamina suggests a promising area for further investigation. Future research should focus on:

-

Quantitative Bioactivity of this compound: Determining the specific IC50 values of pure this compound against a panel of cancer cell lines and in various in vitro models of inflammation.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound. This would involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

-

In Vivo Efficacy: Evaluating the antitumor and anti-inflammatory effects of this compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating a series of related baccharane glycosides to understand the structural features crucial for their biological activity.

Conclusion

This compound and its related baccharane glycosides represent a class of natural products with potential therapeutic applications in oncology and inflammatory diseases. While further research is needed to fully characterize the pharmacological profile of this compound, the existing data on related compounds and extracts from Impatiens balsamina provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource to aid researchers in designing and conducting future studies on this promising class of molecules.

References

- 1. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrap.net [ijrap.net]

- 4. ANTICANCER STUDIES ON ETHANOL EXTRACT OF IMPATIENS BALSAMINA | Semantic Scholar [semanticscholar.org]

- 5. Isolation and Identification of an Anti-tumor Component from Leaves of Impatiens balsamina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypericum sampsonii exhibits anti-inflammatory activity in a lipopolysaccharide-induced sepsis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside-Rd exhibits anti-inflammatory activities through elevation of antioxidant enzyme activities and inhibition of JNK and ERK activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction of Total Hosenkosides from Impatiens balsamina L [xuebao.jlu.edu.cn]

Potential Therapeutic Targets of Hosenkoside N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of Hosenkoside N. This compound is a baccharane glycoside isolated from Impatiens balsamina. Currently, there is a notable lack of direct experimental data on the biological activities and mechanisms of action of this compound in publicly available scientific literature. The information presented herein is largely inferred from studies on the source plant, Impatiens balsamina, and structurally related saponin compounds. This guide is intended to provide a scientific foundation and framework for future research into the therapeutic potential of this compound.

Introduction

This compound is a triterpenoid saponin belonging to the baccharane glycoside family, which has been isolated from the plant Impatiens balsamina. Saponins from this plant have been reported to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Given its structural class, it is hypothesized that this compound may share similar biological activities and therapeutic targets with other well-studied saponins. This document outlines the potential therapeutic targets of this compound and provides detailed experimental protocols for their investigation.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of saponins from Impatiens balsamina and other plant sources, the potential therapeutic targets for this compound are likely centered around the modulation of inflammatory and oxidative stress pathways.

Anti-Inflammatory Activity

A primary hypothesized therapeutic area for this compound is in the treatment of inflammatory conditions. The key molecular targets are likely to be central regulators of the inflammatory response.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Saponins have been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3] Inhibition is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα, thereby sequestering NF-κB in the cytoplasm.[2][3]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways, including ERK1/2, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[4][5][6] Several saponins exert their anti-inflammatory effects by suppressing the phosphorylation of these key kinases.[2][5][6]

-

Pro-inflammatory Mediators: Downstream targets of these signaling pathways include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators such as nitric oxide (NO) and prostaglandins. Direct or indirect inhibition of these enzymes is a potential mechanism of action.

Antioxidant Activity

Triterpenoid saponins are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

-

Direct Radical Scavenging: this compound may directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus protecting cells from oxidative damage.

-

Upregulation of Antioxidant Enzymes: It may also enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of transcription factors like Nrf2.

Quantitative Data on Related Saponins

While no quantitative data is available for this compound, the following table summarizes the activities of other saponins to provide a reference for potential efficacy.

| Saponin/Extract | Assay | Cell Line/Model | Key Findings | Reference |

| Sasanquasaponin (SQS) | Anti-inflammatory | LPS-induced RAW264.7 cells | 30 μg/mL of SQS significantly reduced ROS generation and inhibited the expression of iNOS and COX-2. It also attenuated the production of IL-1β, IL-6, and TNF-α. | [7] |

| Allium macrostemon Saponin | Anti-inflammatory | Human platelets | Pretreatment with 200-400 μg/mL of saponin downregulated the expression of p-p38 and p-JNK in the MAPK pathway and p-NF-κB in the NF-κB pathway. | [1][4] |

| Total Saponins from Tribulus terrestris | Anti-inflammatory | LPS-induced RAW264.7 cells | Exhibited anti-inflammatory activity by decreasing the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α). | [8][9] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the therapeutic targets and mechanism of action of this compound.

In Vitro Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

MTT reagent

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for 24 hours. Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to determine non-toxic concentrations of this compound.

-

Nitric Oxide (NO) Production Assay: Seed cells in a 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with an equal volume of Griess reagent.

-

Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.

-

Cytokine Production Assay (ELISA): Collect the supernatant from the treated cells as in the NO assay.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[10]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Cell Treatment and Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL detection system.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the direct free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.[11]

-

Assay: In a 96-well plate, add different concentrations of this compound to the DPPH solution.[12]

-

Incubate the plate in the dark at room temperature for 30 minutes.[12]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

Visualizations of Potential Mechanisms

The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Potential Modulation of MAPK Signaling Pathways by this compound.

Caption: Workflow for Assessing In Vitro Anti-inflammatory Activity.

Conclusion

This compound, a baccharane glycoside from Impatiens balsamina, represents an intriguing candidate for drug discovery, particularly in the realm of inflammatory diseases and conditions associated with oxidative stress. Although direct experimental evidence is currently lacking, the well-documented activities of related saponins strongly suggest that this compound may target key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a clear roadmap for the systematic investigation of these potential therapeutic targets. Further research is imperative to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Allium macrostemon Saponin Inhibits Activation of Platelet via the CD40 Signaling Pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammation effects of the total saponin fraction from Dioscorea nipponica Makino on rats with gouty arthritis by influencing MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

Methodological & Application

Hosenkoside N from Impatiens balsamina Seeds: A Detailed Application Note and Extraction Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction and purification of hosenkoside N, a triterpenoid saponin, from the seeds of Impatiens balsamina. The protocol details a systematic approach, from initial solvent extraction to chromatographic purification, yielding a high-purity compound suitable for research and drug development applications. Furthermore, this note explores the potential biological activities of this compound, focusing on its putative anti-inflammatory effects and the associated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.

Introduction

Impatiens balsamina, commonly known as balsam or touch-me-not, is a plant with a rich history in traditional medicine.[1] Its seeds are a known source of various bioactive compounds, including a class of triterpenoid saponins known as hosenkosides.[2] Among these, this compound has garnered interest for its potential pharmacological properties. Triterpenoid saponins, as a class, are recognized for a wide array of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[3][4] The complex structure of these glycosidic compounds necessitates a multi-step extraction and purification strategy to isolate them from the complex matrix of the plant seeds.

This application note provides a detailed protocol for the efficient extraction and purification of this compound from Impatiens balsamina seeds. The methodology is designed to be reproducible and scalable for laboratory and potential pilot-plant applications. Additionally, we present a putative signaling pathway associated with the anti-inflammatory activity of triterpenoid saponins, offering a basis for further mechanistic studies of this compound.

Physicochemical Properties of Hosenkosides

Understanding the physicochemical properties of hosenkosides is crucial for optimizing extraction and purification parameters. Hosenkosides are glycosides, consisting of a hydrophobic triterpenoid aglycone linked to hydrophilic sugar moieties. This amphipathic nature governs their solubility and chromatographic behavior. A summary of the molecular weights of several hosenkosides is provided in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Hosenkoside A | C48H82O20 | 979.15 |

| Hosenkoside C | C48H82O20 | 979.15[5] |

| Hosenkoside G | C47H80O19 | 949.1 |

| Hosenkoside K | C54H92O25 | 1141.29[2] |

| Hosenkoside M | C53H90O24 | 1111.3 |

| This compound | Not specified | Not specified |

Data for Hosenkosides A, C, G, K, and M are included for comparative purposes.

Experimental Protocols

Materials and Equipment

-

Plant Material: Dried seeds of Impatiens balsamina.

-

Solvents: Ethanol (70% and 95%), n-hexane, ethyl acetate, n-butanol, methanol, chloroform, deionized water. All solvents should be of analytical or HPLC grade.

-

Chromatography: Silica gel (60-120 mesh), Reversed-phase C18 silica gel, High-Performance Liquid Chromatography (HPLC) system, High-Speed Counter-Current Chromatography (HSCCC) system (optional).

-

Equipment: Grinder or mill, Soxhlet apparatus or reflux condenser, rotary evaporator, freeze-dryer, filtration apparatus, separatory funnels, chromatography columns.

Extraction of Total Hosenkosides

The initial extraction aims to isolate the total saponin content from the seeds. An optimized method involves hot reflux with aqueous ethanol.[3]

Protocol:

-

Seed Preparation: Grind the dried Impatiens balsamina seeds into a fine powder to increase the surface area for extraction.

-

Defatting: To remove lipophilic impurities such as fatty acids and sterols, pre-extract the powdered seeds with n-hexane using a Soxhlet apparatus for 6-8 hours. Discard the n-hexane extract.

-

Ethanol Reflux Extraction:

-

Air-dry the defatted seed powder.

-

Place the powder in a round-bottom flask and add 70% ethanol in a 1:10 solid-to-liquid ratio (w/v).

-

Perform hot reflux extraction for 2 hours.

-

Filter the extract while hot and collect the filtrate.

-

Repeat the extraction process on the residue two more times with fresh 70% ethanol.

-

Pool the filtrates from the three extraction cycles.

-

-

Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Purification of this compound

The crude extract contains a mixture of hosenkosides and other co-extracted compounds. A multi-step purification process is required to isolate this compound.

This step separates saponins from less polar compounds.

Protocol:

-

Suspend the crude extract in deionized water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with an equal volume of:

-

Ethyl acetate (to remove less polar compounds).

-

n-butanol (to extract the saponins).

-

-

Collect the n-butanol fractions, as they will contain the hosenkosides.

-

Wash the combined n-butanol extract with a 5% aqueous sodium chloride solution to remove water-soluble impurities.

-

Concentrate the n-butanol extract to dryness using a rotary evaporator to yield a crude saponin mixture.

Further purification is achieved through a series of column chromatography steps.

Protocol:

-

Silica Gel Chromatography:

-

Dissolve the crude saponin mixture in a minimal amount of methanol.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol-water solvent system.[6]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Reversed-Phase C18 Chromatography:

-

Pool the fractions enriched with this compound and concentrate them.

-

Dissolve the enriched fraction in a suitable solvent (e.g., 30% methanol).

-

Load the sample onto a C18 reversed-phase column.

-

Elute with a stepwise or linear gradient of decreasing polarity, such as a methanol-water gradient.

-

Collect and analyze fractions for the presence of pure this compound.

-

For high-purity isolation, HSCCC is an effective technique.

Protocol:

-

Select a suitable two-phase solvent system, for example, chloroform-methanol-water (4:4:2, v/v/v).[6]

-

Dissolve the partially purified this compound fraction in the solvent system.

-

Perform HSCCC separation according to the instrument's operating manual.

-

Collect fractions and analyze for purity.

Quantification

The purity and concentration of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), as saponins often lack a strong UV chromophore.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: this compound Extraction and Purification Workflow.

Putative Anti-Inflammatory Signaling Pathway

Triterpenoid saponins have been reported to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[7] The following diagram illustrates a potential mechanism of action for this compound.

Caption: Putative Anti-inflammatory Signaling Pathway of this compound.

Conclusion

The protocol outlined in this application note provides a robust and systematic approach for the extraction and purification of this compound from Impatiens balsamina seeds. The multi-step process, combining solvent extraction and chromatographic techniques, is designed to yield a high-purity product suitable for detailed biological and pharmacological evaluation. The potential of this compound as an anti-inflammatory agent, acting through the inhibition of the NF-κB signaling pathway, presents a compelling avenue for further research in the development of novel therapeutics. This document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

High-Purity Isolation of Hosenkoside N: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside N is a naturally occurring baccharane glycoside isolated from the seeds of the garden balsam, Impatiens balsamina.[1] As a member of the diverse family of saponins, this compound holds potential for further investigation into its pharmacological properties. This document provides a detailed guide for the high-purity isolation of this compound, compiled from available scientific literature. It is intended to serve as a foundational protocol for researchers in natural product chemistry, pharmacology, and drug development. While specific quantitative data for the isolation of this compound is not extensively available in the public domain, this protocol outlines a robust methodology based on established techniques for the purification of related compounds from Impatiens balsamina.

Chemical Profile of this compound

| Property | Value | Reference |

| Chemical Name | Hosenkol C 3-O-glucosyl-28-O-glucoside | [1] |

| Molecular Formula | C48H82O20 | [] |

| Molecular Weight | 979.15 g/mol | [] |

| CAS Number | 156764-83-9 | [3] |

| Source | Seeds of Impatiens balsamina L. | [1] |

| Compound Type | Baccharane Glycoside (Triterpenoid Saponin) | [1][4] |

Experimental Protocols

The high-purity isolation of this compound is a multi-step process involving initial extraction followed by several stages of chromatographic purification. The following protocols are based on established methods for the isolation of hosenkosides and other glycosides from plant material.

Extraction of Total Hosenkosides

This initial step aims to extract a crude mixture of hosenkosides, including this compound, from the seeds of Impatiens balsamina.

Materials and Equipment:

-

Dried seeds of Impatiens balsamina

-

Grinder or mill

-

70% Ethanol (v/v)

-

Reflux apparatus

-

Filter paper or sintered glass funnel

-

Rotary evaporator

Protocol:

-

Preparation of Plant Material: Grind the dried seeds of Impatiens balsamina to a coarse powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol at a liquid-to-material ratio of 6:1 (mL:g).

-

Perform hot reflux extraction for a total of four cycles: the first for 60 minutes, followed by three cycles of 30-45 minutes each.

-

-

Filtration: After each reflux cycle, filter the mixture while hot through filter paper or a sintered glass funnel to separate the extract from the solid plant material.

-

Concentration: Combine the filtrates from all extraction cycles. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract of total hosenkosides.

Coarse Purification by Column Chromatography

This step serves to separate the crude extract into fractions, enriching for the desired glycosides.

Materials and Equipment:

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol-water)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Protocol:

-

Column Packing: Prepare a silica gel column using a suitable solvent system as the slurry.

-

Sample Loading: Dissolve the crude hosenkoside extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or gradient solvent system. A typical gradient could start with a less polar mixture (e.g., chloroform-methanol, 9:1) and gradually increase in polarity (e.g., to 7:3 or a system containing water).

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Fraction Analysis: Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp or by using a suitable staining reagent.

-

Pooling of Fractions: Combine the fractions that show a similar profile on TLC and are expected to contain this compound.

High-Purity Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step involves the use of preparative HPLC to isolate this compound to a high degree of purity from the enriched fractions.

Materials and Equipment:

-

Preparative HPLC system with a suitable detector (e.g., UV or ELSD)

-

Reversed-phase C18 column

-

HPLC-grade solvents (e.g., acetonitrile and water)

-

0.1% Formic acid or acetic acid (optional, for improved peak shape)

-

Vials for fraction collection

Protocol:

-

Sample Preparation: Dissolve the pooled and dried fractions from the column chromatography step in the initial mobile phase for HPLC. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Reversed-phase C18 (dimensions to be optimized based on sample load).

-

Mobile Phase: A gradient of acetonitrile and water, potentially with 0.1% formic acid. The specific gradient will need to be optimized to achieve the best separation of this compound from other closely related hosenkosides.

-

Flow Rate: To be determined based on the column dimensions.

-

Detection: UV detection at a suitable wavelength (e.g., 205 nm for glycosides) or an Evaporative Light Scattering Detector (ELSD).

-

-